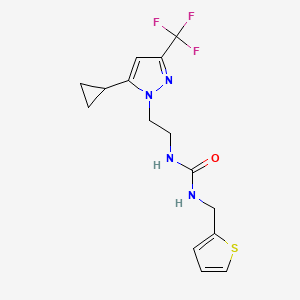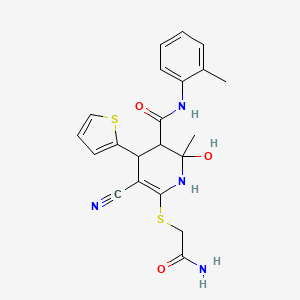
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O7S and its molecular weight is 464.49. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide has been explored in the realm of organic synthesis, particularly in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides. This process is significant due to its chemoselectivity and the ability to tolerate a wide range of functional groups, leading to diverse N-arylation products. This approach provides a valuable tool for synthesizing complex molecules at room temperature, highlighting the compound's role in facilitating efficient and selective organic transformations (Bhunia, De, & Ma, 2022).
Synthesis of Antibiotics The compound's application extends to the synthesis of antibiotic precursors, such as the synthesis of dimethyl sulfomycinamate, a methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis demonstrates the compound's utility in constructing complex molecular architectures through multistep synthetic routes, contributing to the development of new antibiotics (Bagley et al., 2005).
Safer Synthetic Methodologies Additionally, the compound has been involved in developing safer synthetic methodologies for preparing sulfamides. Traditional methods for preparing sulfamides often involve hazardous reagents, but the use of N-substituted oxazolidin-2-one derivatives offers a more convenient and safer alternative. This advancement in synthetic chemistry not only reduces the use of corrosive and hazardous chemicals but also opens up new avenues for large-scale preparation of sulfamides, which are valuable in various pharmaceutical applications (Borghese et al., 2006).
Electrochemical CO2 Reduction In the field of environmental chemistry, derivatives of this compound have been explored as catalysts for the electrochemical reduction of CO2. Research indicates that complexes containing pyridine moieties bound to an oxazolidine ring can catalyze CO2 reduction in various solvents, highlighting the potential of these complexes in contributing to sustainable chemistry practices by facilitating the conversion of CO2 into valuable products (Nganga et al., 2017).
Synthesis of Sulfur-containing Dipeptide Analogues The synthesis of sulfur-containing dipeptide analogues also represents an area of application. By manipulating the stereochemistry of N-2-Boc-amino alcohols, researchers have developed methods to synthesize oxazolidin-2-one derivatives with inverted stereochemistry, contributing to peptide science and expanding the toolkit for synthesizing peptide mimetics with potential biological activity (Karlsson et al., 1989).
Propiedades
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O7S/c1-29-16-7-6-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-3-4-8-21-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDOTONLFBKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2933165.png)
![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B2933166.png)
![(2-Fluoro-5-methylphenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B2933169.png)

![N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2933178.png)
![2-Cyclopropyl-5-[[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2933180.png)
![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2933181.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)



![4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol](/img/structure/B2933186.png)